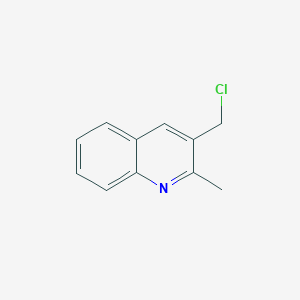

3-(Chloromethyl)-2-methylquinoline

Description

3-(Chloromethyl)-2-methylquinoline (CAS: 21863-56-9) is a quinoline derivative with the molecular formula C₁₁H₁₀ClN (hydrochloride form: C₁₀H₉Cl₂N, MW: 214.09) . It features a chloromethyl (-CH₂Cl) substituent at the 3-position and a methyl group at the 2-position of the quinoline scaffold. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to the reactivity of the chloromethyl group, which facilitates nucleophilic substitution and cross-coupling reactions . Its crystalline hydrochloride salt form enhances stability, making it suitable for controlled synthetic applications.

Properties

IUPAC Name |

3-(chloromethyl)-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGMXLHVLSIWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500575-85-9 | |

| Record name | 3-(chloromethyl)-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-methylquinoline typically involves the chloromethylation of 2-methylquinoline. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 3 undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.

Key Reactions:

-

Reaction with Thiols :

When reacted with 1H-benzo[d]imidazole-2-thiol in methanol at room temperature, the chloromethyl group is replaced by the thiol nucleophile, forming 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-methylquinoline derivatives. This reaction proceeds with high yields (95–98%) and short reaction times (10–15 minutes) .Example :

-

Reaction with Amines :

Primary amines (e.g., methylamine) substitute the chloromethyl group under basic conditions, forming secondary amine derivatives.

Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, expanding its utility in constructing complex heterocyclic systems.

Sonogashira Coupling:

This compound reacts with terminal acetylenes in a palladium-catalyzed domino reaction, yielding alkynylated quinoline derivatives. This method is effective for synthesizing compounds with extended π-systems, relevant in materials science.

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 60–80°C

Reduction Reactions

The chloromethyl group can be reduced to a methyl group under specific conditions.

Example :

Catalytic hydrogenation with Pd/C in ethanol selectively reduces the chloromethyl group to methyl without affecting the quinoline ring:

Oxidation Reactions

The methyl group at position 2 can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents :

-

KMnO₄ in acidic medium

-

CrO₃ in H₂SO₄

Product : 2-Carboxy-3-(chloromethyl)quinoline, a precursor for further functionalization.

Biological alkylation

In medicinal chemistry, the chloromethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes or DNA. This property underpins its role in developing enzyme inhibitors and anticancer agents.

Comparative Reaction Data Table

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group.

-

Sonogashira Coupling : Involves oxidative addition of the alkyne to palladium, followed by transmetallation and reductive elimination.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-(Chloromethyl)-2-methylquinoline derivatives have been investigated for their antimicrobial properties. Studies indicate that quinoline-based compounds exhibit a range of pharmacological activities, including antibacterial, antifungal, and antimalarial effects. For instance, quinolinyl amines have shown promising results against various pathogens, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Research has highlighted the antiproliferative activity of quinoline derivatives, including this compound. A study synthesized novel 2-substituted-4-amino-6-halogenquinolines and evaluated their effectiveness against cancer cell lines. The findings suggest that these compounds can inhibit cell growth, indicating their potential as anticancer agents .

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several quinoline derivatives on human cancer cell lines. The results showed that compounds with chloromethyl substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. The study concluded that the presence of the chloromethyl group significantly influences the biological activity of these compounds .

Agricultural Applications

Larvicidal Activity

this compound has demonstrated significant larvicidal activity against aquatic pests. A study focused on its derivatives showed strong mortality rates in Chironomus tentans larvae when exposed to varying concentrations of the compound. The results indicated that at higher concentrations (up to 100 μg/ml), mortality rates reached 100%, showcasing its potential as a biopesticide .

Data Table: Larvicidal Activity of Quinoline Derivatives

| Compound | Concentration (μg/ml) | Mortality (%) |

|---|---|---|

| 5a | 40 | 33.33 |

| 5b | 100 | 100 |

| 5c | 60 | 50 |

| 5d | 80 | 83.33 |

This table summarizes the effectiveness of various derivatives in inducing mortality in larval populations, emphasizing the compound's potential use in pest control strategies.

Materials Science

Synthesis of Functional Materials

The unique reactivity of this compound allows it to serve as a precursor for synthesizing functional materials. Its electrophilic nature enables it to participate in various organic reactions, leading to the development of new polymers and materials with specific properties .

Case Study: Synthesis of Novel Polymers

In a study focused on polymer chemistry, researchers utilized this compound as a building block for synthesizing novel polymeric materials. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methylquinoline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoline ring structure allows for intercalation with DNA, potentially affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Notes:

- The chloromethyl group in this compound confers higher reactivity compared to sulfur-containing analogs (e.g., 4j, 4o), which exhibit lower electrophilicity due to thioether linkages .

- Solid-state derivatives like 2-Chloro-8-methylquinoline-3-carboxaldehyde have higher melting points (138–141°C) due to carbonyl group interactions, contrasting with the liquid state of 4j .

Key Research Findings

Synthetic Flexibility: this compound’s chloromethyl group allows efficient synthesis of methoxymethyl, amine, and heterocyclic derivatives, outperforming sulfur- or carbonyl-substituted quinolines in modularity .

Thermal Stability : Derivatives with bulky substituents (e.g., 4o) exhibit higher melting points, whereas chloromethyl analogs remain more soluble in organic solvents .

Biological Activity

3-(Chloromethyl)-2-methylquinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.66 g/mol. The compound features a chloromethyl group at the 3-position and a methyl group at the 2-position of the quinoline ring, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, inhibiting enzymes or disrupting cellular processes.

- DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially affecting gene expression and cell proliferation.

Biological Activities

Research has documented several significant biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antidepressant Properties : Compounds derived from this compound have been noted for their antidepressant effects in animal models, suggesting potential applications in treating mood disorders.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against certain bacterial strains.

Anticancer Studies

A study conducted on the anticancer efficacy of this compound revealed that it induced apoptosis in cancer cells through mitochondrial dysfunction. The compound was found to decrease mitochondrial membrane potential in a dose-dependent manner, leading to increased cytochrome c release and activation of caspases .

Antidepressant Effects

In behavioral assays using rodent models, derivatives of this compound exhibited significant antidepressant-like effects. These findings suggest that the compound may influence neurotransmitter systems involved in mood regulation.

Comparative Analysis

The following table summarizes the biological activities of various quinoline derivatives compared to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloromethyl at position 3 | Anticancer, Antidepressant |

| 2-Chloro-6-methylquinoline | Single chlorine substitution | Antimicrobial |

| 4-Chloro-3-(chloromethyl)-6-methylquinoline | Multiple chlorinations | Antimicrobial and anticancer |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-2-methylquinoline, and what key parameters influence yield?

- Methodological Answer : A common route involves chlorination of 2-methylquinoline using chlorine gas under controlled conditions. For example, chlorination in non-polar solvents (e.g., dichloromethane) at 0–5°C yields this compound with minimal side products . Key parameters include reaction temperature (exothermic reactions require cooling), chlorine gas flow rate, and substrate purity. Catalytic additives like Lewis acids (e.g., AlCl₃) may enhance regioselectivity but require careful stoichiometric control to avoid over-chlorination.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the chloromethyl (-CH₂Cl) group (δ ~4.8 ppm for CH₂Cl in CDCl₃) and quinoline aromatic protons (δ 7.5–9.0 ppm) .

- X-ray crystallography : Resolves spatial conformation; for example, the quinoline ring is planar (RMSD ≤0.04 Å), and substituents like chloromethyl adopt specific dihedral angles (e.g., 70.22° relative to adjacent rings) .

- Melting Point : Reported mp 138–141°C for analogous 2-chloro-8-methylquinoline derivatives .

Q. How is this compound utilized in synthesizing bioactive derivatives?

- Methodological Answer : The chloromethyl group serves as a reactive handle for nucleophilic substitution. For example:

- Amine derivatives : React with 4-methoxyaniline in methanol to form Schiff bases, reduced to secondary amines using NaBH₃CN (pH 6, 85% yield) .

- Antimicrobial agents : Derivatives like ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates are synthesized via cyclization and tested against bacterial strains using MIC assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups at the chloromethyl position?

- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. For instance:

- Solvent selection : Polar aprotic solvents (DMF/DMAC) improve solubility for formylation/acetylation reactions (Table 1: 85% yield in DMF at 80°C vs. 72% in THF) .

- Catalyst loading : Vilsmeier-Haack reagent (POCl₃/DMF) at 1.2 equiv. maximizes formyl group introduction while minimizing hydrolysis .

- Substrate scope : Electron-rich quinolines require lower temperatures (50°C) to prevent decomposition, whereas electron-deficient analogs tolerate higher temps (90°C) .

Q. How should researchers address contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Contradictions often arise from subtle variations in:

- Substrate purity : Impurities in 2-methylquinoline (e.g., oxidized byproducts) reduce chlorination efficiency. Pre-purification via recrystallization or column chromatography is critical .

- Ambient moisture : Hydrolysis of chloromethyl to hydroxymethyl groups occurs in humid conditions. Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Analytical validation : Cross-validate yields using HPLC (C18 column, acetonitrile/water gradient) to detect low-abundance byproducts .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-6/C-8 to enhance antimicrobial potency .

- Hybrid molecules : Conjugate with known pharmacophores (e.g., purine analogs) via Suzuki-Miyaura cross-coupling to target enzymes like PI3Kδ (e.g., AMG319 derivatives) .

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like β-amyloid for Alzheimer’s drug candidates .

Ethical and Reporting Considerations

- Data Reproducibility : Disclose solvent batch numbers, catalyst sources, and equipment calibration details to ensure reproducibility .

- Ethical Compliance : For biological studies, obtain ethics approval (e.g., IEC approval code) and adhere to OECD guidelines for antimicrobial testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.